molecular formula C10H7Cl2O2P B010168 1-Dichlorophosphoryloxynaphthalene CAS No. 31651-76-0

1-Dichlorophosphoryloxynaphthalene

Cat. No. B010168
CAS RN: 31651-76-0
M. Wt: 261.04 g/mol
InChI Key: BLAOQYUKUBIXCF-UHFFFAOYSA-N
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Description

1-Dichlorophosphoryloxynaphthalene (DCPN) is a chemical compound that has been widely used in scientific research due to its unique properties. DCPN is a phosphorus-containing compound that has been shown to have potent biological activity.

Mechanism Of Action

1-Dichlorophosphoryloxynaphthalene is a potent inhibitor of phospholipase A2, phospholipase D, and phospholipase C. The mechanism of action of 1-Dichlorophosphoryloxynaphthalene involves the inhibition of these enzymes, which are involved in various biological processes. 1-Dichlorophosphoryloxynaphthalene has been shown to inhibit the release of arachidonic acid, which is a precursor of prostaglandins and leukotrienes. This inhibition results in the reduction of inflammation and pain.

Biochemical And Physiological Effects

1-Dichlorophosphoryloxynaphthalene has been shown to have potent biochemical and physiological effects. 1-Dichlorophosphoryloxynaphthalene has been shown to inhibit the release of arachidonic acid, which is a precursor of prostaglandins and leukotrienes. This inhibition results in the reduction of inflammation and pain. 1-Dichlorophosphoryloxynaphthalene has also been shown to inhibit platelet aggregation, which is important in the prevention of thrombosis.

Advantages And Limitations For Lab Experiments

1-Dichlorophosphoryloxynaphthalene has several advantages and limitations for lab experiments. One advantage of 1-Dichlorophosphoryloxynaphthalene is its potent biological activity, which makes it a useful tool for studying various biological processes. Another advantage of 1-Dichlorophosphoryloxynaphthalene is its well-established synthesis method, which makes it readily available for scientific research. One limitation of 1-Dichlorophosphoryloxynaphthalene is its potential toxicity, which requires careful handling in the lab.

Future Directions

There are several future directions for research on 1-Dichlorophosphoryloxynaphthalene. One direction is to study the effects of 1-Dichlorophosphoryloxynaphthalene on other enzymes involved in various biological processes. Another direction is to study the potential therapeutic applications of 1-Dichlorophosphoryloxynaphthalene in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 1-Dichlorophosphoryloxynaphthalene and its potential applications in the field of medicine.
Conclusion:
In conclusion, 1-Dichlorophosphoryloxynaphthalene (1-Dichlorophosphoryloxynaphthalene) is a phosphorus-containing compound that has been widely used in scientific research due to its unique properties. 1-Dichlorophosphoryloxynaphthalene has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. 1-Dichlorophosphoryloxynaphthalene has several advantages and limitations for lab experiments, and there are several future directions for research on 1-Dichlorophosphoryloxynaphthalene. Further research is needed to fully understand the mechanism of action of 1-Dichlorophosphoryloxynaphthalene and its potential applications in the field of medicine.

Scientific Research Applications

1-Dichlorophosphoryloxynaphthalene has been extensively used in scientific research due to its unique properties. 1-Dichlorophosphoryloxynaphthalene has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. 1-Dichlorophosphoryloxynaphthalene has been used to study the effects of phospholipase A2 on platelet aggregation, the role of phospholipase D in signal transduction, and the mechanism of action of phospholipase C.

properties

CAS RN

31651-76-0

Product Name

1-Dichlorophosphoryloxynaphthalene

Molecular Formula

C10H7Cl2O2P

Molecular Weight

261.04 g/mol

IUPAC Name

1-dichlorophosphoryloxynaphthalene

InChI

InChI=1S/C10H7Cl2O2P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

BLAOQYUKUBIXCF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OP(=O)(Cl)Cl

synonyms

DICHLOROPHOSPHONIC ACID-[1]NAPHTHYL ESTER; Dichloridophosphoric acid 1-naphtyl ester; Dichlorophosphinic acid 1-naphtyl ester; Phosphorodichloridic acid 1-naphtyl ester

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (1.94 mL, 1 equiv) and α-naphthol (Aldrich, 3 g, 1 equiv) were stirred in anhydrous diethyl ether (20 mL). Anhydrous triethylamine was added (2.90 mL, 1 equiv) at −78° C. and the solution was allowed to warm to room temperature after 25 min. The triethylamine hydrochloride salt was filtered off and the solvent was removed under reduced pressure to give a clear pale yellow oil (4.88 g, 90%).
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1.94 mL
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3 g
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20 mL
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90%

Synthesis routes and methods II

Procedure details

In a 22 L 3-neck flask equipped with a mechanical stirrer, an internal thermocouple, a cooling bath of dry/acetone, an additional funnel and a nitrogen inlet was placed 1-naphthol (780 g, 5.41 mol, 491 g used from Aldrich, ≧99% grade, Product No N1000 and 289 g used from Alfa Aesar 99% grade, Product No A11862) in 10 L of MTBE at room temperature. POCl3 (495 mL, 5.41 mol, ReagentPlus® 99%, Product No 201170, Aldrich) in an additional funnel was dropwise added in 5 min (note: no exothermic observed) under nitrogen pressure. To this solution at −25° C. (an internal temperature) was slowly added by triethylamine (754 mL, 5.41 mol, ≧99.5% grade, Product No 471283, Aldrich) for one h (note: exotherm observed) and then the cooling bath was removed after the addition was completed. The reaction mixture was aged for 3 h at room temperature under nitrogen pressure. The triethylamine hydrochloride salt was filtered off using a 3 L sintered funnel (Medium size) and the filtrate was concentrated to dryness under reduced pressure at <20° C. of water bath to give desired product as clear dark yellow oil (1219 g, 86.3%) which was used without further purification.
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780 g
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reactant
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495 mL
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reactant
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754 mL
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reactant
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10 L
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solvent
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Yield
86.3%

Synthesis routes and methods III

Procedure details

To 1-naphthol in Et2O (0.23 M) was added phosphorus oxychloride (1.0 eq.) and the solution was cooled to −78° C. Neat Et3N (1.0 eq) was added and the resulting solution was left to warm to RT overnight. The white slurry was filtered under an inert atmosphere and all volatiles were removed to yield the title compound as a colorless liquid that was used without further purification in the next step. 31P NMR (400 MHz, CDCl3): δ 3.93 ppm.
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Synthesis routes and methods IV

Procedure details

Prepared according to Standard Procedure A, from 1-naphthol (3.00 g, 20.81 mmol), phosphorus oxychloride (1.94 mL, 20.81 mmol), triethylamine (2.9 mL, 20.81 mmol) and anhydrous diethyl ether (70 mL). After 1 h at −78° C. the reaction was left to rise to room temperature and stirred for 3 h. The crude product was obtained as an oil. The resulting mixture was filtered and then evaporated in vacuo, after purification by column chromatography eluting with hexane-EtOAc, (1:1) to afford a colorless oil (4.59 g, 84%) [Rf=0.93 (hexane-EtOAc, 1:1)], 31P NMR (202 MHz, CDCl3): δP 5.07; 1H NMR (500 MHz, CDCl3): δH 7.52-7.71 (m, 4H, ArH), 7.86-7.89 (m, 1H, ArH), 7.95-7.98 (m, 1H, ArH), 8.16-8.19 (m, 1H, ArH).
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3 g
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reactant
Reaction Step One
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1.94 mL
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reactant
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2.9 mL
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reactant
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70 mL
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solvent
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Yield
84%

Synthesis routes and methods V

Procedure details

To a mixture of 113 g. phosphoryl chloride and 0.8 g. pyridine there is added 72 g. alpha-napthol over a one and 1-half hour period at a temperature of 100°C. The temperature is held at 105°-110°C. for one and one-half hours and stripped. Distillation affords 94.6 percent naphthyl phosphorodichloridate and 3.4 percent dinaphthyl phosphorochloridate.
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